molecular formula C17H15N3O4S B2710556 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide CAS No. 2034424-07-0

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide

Cat. No. B2710556
CAS RN: 2034424-07-0
M. Wt: 357.38
InChI Key: IOKIAQIQTJSBLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a furan ring, a pyrazine ring, a dihydrobenzofuran ring, and a sulfonamide group . It is a derivative of furan, which is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it may involve multi-component reactions (MCRs), which are a type of chemical reaction where three or more substances combine to form a more complex product . In the case of furan derivatives, a common method involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The furan and pyrazine rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds . The dihydrobenzofuran is a bicyclic compound consisting of a benzene ring fused to a dihydrofuran ring .


Chemical Reactions Analysis

Furan derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction . The specific reactions that this compound undergoes would depend on the conditions and the reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar functional groups, the degree of conjugation in the molecule, and the presence of aromatic rings .

Scientific Research Applications

Structural Chemistry

The study by Asiri et al. (2012) focuses on a structurally related compound, highlighting significant twists in the molecule and interactions that form a supramolecular chain. This insight is crucial for understanding the chemical behavior and potential applications in designing complex molecular structures Asiri, Faidallah, Alamry, Ng, & Tiekink, 2012.

Pharmacological Evaluation

Penning et al. (1997) provided a foundational study on sulfonamide-containing 1,5-diarylpyrazole derivatives for blocking cyclooxygenase-2 (COX-2), identifying potent and selective inhibitors. This research underscores the therapeutic potential of sulfonamide derivatives in treating inflammation and pain Penning et al., 1997.

Antibacterial and Antitumor Activity

Azab, Youssef, and El-Bordany (2013) aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety with high antibacterial activities, showcasing the compound's potential as an antibacterial agent Azab, Youssef, & El-Bordany, 2013. Additionally, Aly (2009) explored the antitumor activity of novel pyrazole and thienopyrimidine derivatives, identifying compounds with remarkable activity against breast cancer cells Aly, 2009.

Corrosion Inhibition

Sappani and Karthikeyan (2014) investigated the use of furan-2-ylmethyl amino derivatives as inhibitors for mild steel corrosion, demonstrating the compound's utility in protecting industrial materials Sappani & Karthikeyan, 2014.

Materials Science and OLEDs

Liu et al. (2016) designed and synthesized novel materials incorporating heterocyclic pyrazine for red phosphorescent OLEDs, achieving superior external quantum efficiency. This application highlights the compound's relevance in the development of advanced electronic devices Liu, Liang, Yuan, Jiang, & Liao, 2016.

properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S/c21-25(22,14-1-2-16-12(9-14)4-8-24-16)20-10-15-17(19-6-5-18-15)13-3-7-23-11-13/h1-3,5-7,9,11,20H,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKIAQIQTJSBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.